molecular formula C11H9FN2O3 B2454371 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid CAS No. 721915-55-5

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid

Cat. No.: B2454371
CAS No.: 721915-55-5
M. Wt: 236.202
InChI Key: DPMWQYJWPHGZOF-UHFFFAOYSA-N
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Description

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is a heterocyclic compound that features a pyrimidine ring substituted with a 4-fluorophenyl group, an oxo group at position 2, and a carboxylic acid group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid typically involves the condensation of 4-fluorobenzaldehyde with urea and ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or to reduce the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like bromine (Br₂) or sulfuric acid (H₂SO₄) can facilitate electrophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an alcohol derivative.

Scientific Research Applications

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential as a lead compound for the development of new pharmaceuticals, particularly in the treatment of inflammatory diseases and cancer.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorophenylboronic acid: Similar in structure but lacks the pyrimidine ring.

    4-Fluorophenylacetic acid: Contains a fluorophenyl group but has a different functional group arrangement.

    2-Oxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid: Similar pyrimidine structure but without the fluorophenyl substitution.

Uniqueness

6-(4-Fluoro-phenyl)-2-oxo-1,2,3,6-tetrahydro-pyrimidine-4-carboxylic acid is unique due to the combination of its fluorophenyl group and pyrimidine ring, which imparts specific chemical and biological properties

Properties

IUPAC Name

4-(4-fluorophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9FN2O3/c12-7-3-1-6(2-4-7)8-5-9(10(15)16)14-11(17)13-8/h1-5,8H,(H,15,16)(H2,13,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPMWQYJWPHGZOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2C=C(NC(=O)N2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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